Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18399442
InChI: InChI=1S/C18H26N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-14,19H2,(H,20,21)
SMILES:
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate

CAS No.:

Cat. No.: VC18399442

Molecular Formula: C18H26N2O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate -

Specification

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
IUPAC Name benzyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate
Standard InChI InChI=1S/C18H26N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-14,19H2,(H,20,21)
Standard InChI Key JBIHAUAMMBNUAV-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1(CC2)CN)CNC(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s defining feature is its bicyclo[2.2.2]octane scaffold, a rigid tricyclic structure that imposes significant steric constraints. The 4-position of this scaffold is substituted with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2), while the 1-position hosts a methylcarbamate moiety (CH2NHC(O)OCH2C6H5-\text{CH}_2\text{NHC(O)OCH}_2\text{C}_6\text{H}_5). This configuration is encapsulated in the IUPAC name benzyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC18H26N2O2\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight302.4 g/mol
IUPAC Namebenzyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate
Canonical SMILESC1CC2(CCC1(CC2)CN)CNC(=O)OCC3=CC=CC=C3
PubChem CID137346809

Physicochemical Properties

While experimental data on solubility, melting point, and stability remain scarce, the presence of polar functional groups (amine and carbamate) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The bicyclo[2.2.2]octane framework likely contributes to thermal stability, a hypothesis supported by analogous bicyclic compounds.

Synthesis and Derivative Chemistry

Synthetic Routes

  • Bicyclo[2.2.2]octane Functionalization: Introduction of the aminomethyl group via nitrile reduction (e.g., using LiAlH4_4) followed by carbamate formation with benzyl chloroformate.

  • Protection-Deprotection: Use of tert-butoxycarbonyl (Boc) groups for amine protection, as seen in related compounds , though this remains speculative for the target molecule.

Structural Analogues

The 4-cyano derivative (benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate, CAS 71271-46-0) demonstrates the scaffold’s versatility, where the aminomethyl group is replaced with a nitrile. Such analogues are critical for structure-activity relationship (SAR) studies in medicinal chemistry .

Challenges and Future Directions

Knowledge Gaps

Critical data missing from the literature include:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicity: Acute and chronic exposure effects in model organisms.

  • Synthetic Optimization: Yield improvements and greener synthetic routes.

Emerging Opportunities

  • Targeted Drug Delivery: Functionalization for site-specific amine release.

  • Polymer Chemistry: Development of bicyclo[2.2.2]octane-based thermosets.

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